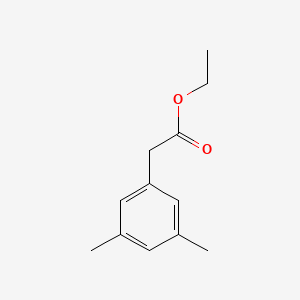

Ethyl 3,5-dimethylphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427367 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105337-18-6 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3,5-dimethylphenylacetate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-dimethylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ester with a molecular structure that presents significant opportunities in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of its structural features, validated protocols for its synthesis, and a detailed breakdown of its spectroscopic signature. By elucidating the relationship between its structure and its chemical behavior, we offer insights into its potential as a versatile building block for creating complex molecular architectures and active pharmaceutical ingredients (APIs). This document serves as a technical resource, blending foundational chemical principles with practical, field-proven methodologies.

Deconstructing the Molecular Architecture

The structural identity of this compound is encoded in its name. A systematic deconstruction reveals the core components that dictate its physicochemical properties and reactivity.

-

Phenylacetate Core: The parent structure is a phenylacetate group, which consists of a benzene ring attached to an acetyl group via a methylene (-CH2-) bridge. This methylene group is crucial as it insulates the ester functionality from the direct electronic effects of the aromatic ring, differentiating its reactivity from that of benzoates.

-

3,5-Dimethyl Substitution: The phenyl ring is substituted with two methyl groups at the meta-positions (carbons 3 and 5). This substitution pattern increases the molecule's lipophilicity and sterically influences the accessibility of the aromatic ring. The symmetrical substitution simplifies its nuclear magnetic resonance (NMR) spectrum.

-

Ethyl Ester Functionality: The carboxyl group is esterified with ethanol, forming an ethyl ester. This functional group is a key reactive site, susceptible to hydrolysis and transesterification, and acts as a hydrogen bond acceptor.

These components converge to form a molecule with a distinct profile: an aromatic, moderately lipophilic compound with a reactive ester handle.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | ethyl 2-(3,5-dimethylphenyl)acetate | [1] |

| CAS Number | 105337-18-6 | [1] |

| Canonical SMILES | CC1=CC(C)=CC(CC(OCC)=O)=C1 |

| InChI Key | ZGLFZLKBBSUQPS-UHFFFAOYSA-N |[1] |

Caption: 2D structure of this compound.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dimethylphenylacetic acid with ethanol. The choice of this method is based on its cost-effectiveness and procedural simplicity.[3][4]

Causality of Experimental Design

The reaction is governed by Le Châtelier's principle; it is an equilibrium process.[5] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by two key strategic choices:

-

Use of Excess Reagent: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of one of the reactants drives the reaction forward.[6][7]

-

Removal of Water: Although not always necessary when using a vast excess of alcohol, for maximal conversion, water can be removed as it forms, typically via a Dean-Stark apparatus with an azeotropic solvent like toluene.[7][8]

The acid catalyst (typically H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][8]

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (100 mL, ~1.7 mol). While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Validation of Molecular Structure

Structural confirmation is a non-negotiable step in synthesis. A multi-spectroscopic approach provides an unambiguous validation of the target molecule. The predicted data below is based on established principles of NMR, IR, and MS analysis for analogous structures.[9][10][11][12]

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |

|---|---|---|---|

| ¹H NMR | Ethyl -CH₃ | ~1.2 ppm (triplet, 3H) | Split by the adjacent -OCH₂- group. |

| Aromatic -CH₃ | ~2.3 ppm (singlet, 6H) | Two magnetically equivalent methyl groups on the ring. | |

| Methylene -CH₂- | ~3.6 ppm (singlet, 2H) | Singlet due to no adjacent protons. | |

| Ethyl -OCH₂- | ~4.1 ppm (quartet, 2H) | Split by the adjacent -CH₃ group.[13] | |

| Aromatic Ar-H | ~6.8-6.9 ppm (singlet, 3H) | Symmetrical substitution pattern results in simplified aromatic signals. | |

| ¹³C NMR | Ethyl -CH₃ | ~14 ppm | Standard alkyl carbon chemical shift. |

| Aromatic -CH₃ | ~21 ppm | Typical shift for methyl groups on a benzene ring. | |

| Methylene -CH₂- | ~41 ppm | Aliphatic carbon adjacent to an aromatic ring. | |

| Ethyl -OCH₂- | ~61 ppm | Aliphatic carbon bonded to an oxygen atom. | |

| Aromatic C-H & C-C | ~126-138 ppm | Multiple peaks corresponding to the different carbon environments in the ring. | |

| Ester C=O | ~171 ppm | Characteristic shift for a carbonyl carbon in an ester. | |

| IR Spec. | C=O Stretch | 1735 - 1750 cm⁻¹ (Strong) | A hallmark absorption for the ester carbonyl group.[12] |

| C-O Stretch | 1150 - 1250 cm⁻¹ (Strong) | Corresponds to the stretching vibration of the ester C-O bond.[12] | |

| sp³ C-H Stretch | 2850 - 3000 cm⁻¹ | From the methyl and methylene groups. | |

| sp² C-H Stretch | 3000 - 3100 cm⁻¹ | From the aromatic C-H bonds. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 192 | Corresponds to the molecular weight of the compound. |

| Fragment | m/z 147 | Loss of the ethoxy radical (•OCH₂CH₃). |

| | Fragment (Base Peak) | m/z 119 | Formation of the stable 3,5-dimethylbenzyl cation after cleavage. |

Applications in Drug Development and Medicinal Chemistry

While this compound is not an API itself, its structural motifs are highly relevant in pharmaceutical design and synthesis.

-

Scaffold for API Synthesis: As a versatile intermediate, it provides a lipophilic 3,5-dimethylphenyl moiety coupled with a reactive ester handle. This structure can be elaborated into more complex molecules. For instance, the ester can be hydrolyzed back to the carboxylic acid and then coupled with amines to form amides, or it can be reduced to the corresponding alcohol. Related phenylacetate structures are precursors in the synthesis of various pharmaceuticals.[14]

-

Fragment-Based Drug Discovery (FBDD): The molecule represents an ideal "fragment" for FBDD. Its molecular weight is under 300 g/mol , and it contains both hydrophobic (dimethylphenyl) and polar/hydrogen bond accepting (ester) features. It can be used in screening assays to identify low-affinity binders to biological targets, which can then be optimized into potent leads.

-

Influence of the 3,5-Dimethylphenyl Group: This specific substitution pattern is often strategically employed in drug design. The methyl groups can enhance binding to hydrophobic pockets in target proteins and can block metabolic oxidation at the meta-positions, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a potential drug candidate.[15] This moiety is found in fungicides and drugs targeting the central nervous system (CNS) to enhance selectivity and persistence.[15]

Sources

- 1. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Ethyl 3-methylphenylacetate(40061-55-0) IR Spectrum [chemicalbook.com]

- 10. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl phenylacetate(101-97-3) 13C NMR spectrum [chemicalbook.com]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. homework.study.com [homework.study.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tuodaindus.com [tuodaindus.com]

Ethyl 3,5-dimethylphenylacetate synthesis precursors

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylphenylacetate: Precursors and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core precursor, 3,5-dimethylphenylacetic acid, and the various methodologies for its synthesis. We will explore three primary synthetic routes starting from distinct precursors: the hydrolysis of 3,5-dimethylbenzyl cyanide, the Grignard carboxylation of 3,5-dimethylbenzyl halides, and the Willgerodt-Kindler reaction of 3,5-dimethylacetophenone. The guide culminates in the final esterification step to yield the target compound. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and procedural logic, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound

This compound is an organic ester with the chemical formula C₁₂H₁₆O₂.[1][2] It serves as a significant building block in organic synthesis, finding application as an intermediate in the manufacturing of pharmaceuticals, fragrances, and pesticides.[1] The molecular structure consists of a 3,5-dimethylphenyl group attached to an ethyl acetate moiety via a methylene bridge. The most direct and common method for its preparation is the acid-catalyzed esterification of 3,5-dimethylphenylacetic acid with ethanol.[1] Consequently, the efficient synthesis of this core carboxylic acid precursor is the critical focus of this guide.

The Central Intermediate: Synthesis of 3,5-Dimethylphenylacetic Acid

The selection of a synthetic route to 3,5-dimethylphenylacetic acid is contingent upon precursor availability, scalability, and laboratory capabilities. Below, we detail three robust and field-proven pathways.

Pathway A: Hydrolysis of 3,5-Dimethylbenzyl Cyanide

This pathway represents one of the most straightforward methods for synthesizing phenylacetic acids. The strategy relies on the conversion of a benzyl cyanide to its corresponding carboxylic acid through hydrolysis.

-

Core Precursor : 3,5-Dimethylbenzyl cyanide (also known as (3,5-dimethylphenyl)acetonitrile).[3]

-

Reaction Principle : The nitrile group (-C≡N) is hydrolyzed under either strong acidic or basic conditions. The carbon atom of the nitrile is susceptible to nucleophilic attack by water or a hydroxide ion, initiating a sequence of steps that ultimately forms a carboxylic acid.[4] Basic hydrolysis, which produces a carboxylate salt that must be acidified in a separate workup step, is often preferred for its cleaner reaction profile.

Causality Behind Experimental Choices : The use of a strong base like sodium hydroxide (NaOH) in a high-boiling solvent (e.g., n-butanol or ethylene glycol) ensures the reaction proceeds to completion.[5][6] The elevated temperature is necessary to overcome the activation energy for the hydrolysis of the relatively stable nitrile group. The reaction first produces the corresponding amide as an intermediate, which is then further hydrolyzed to the carboxylate salt.[6][7]

Caption: Overview of synthetic pathways to this compound.

Pathway B: Grignard Carboxylation of 3,5-Dimethylbenzyl Halides

This classic organometallic approach leverages the formation of a Grignard reagent to create a new carbon-carbon bond by reacting it with carbon dioxide.

-

Core Precursors : 3,5-Dimethylbenzyl bromide or 3,5-Dimethylbenzyl chloride.

-

Reaction Principle : The synthesis is a two-stage process. First, the benzyl halide reacts with magnesium metal in an anhydrous ether (like diethyl ether or THF) to form 3,5-dimethylbenzylmagnesium halide.[8] This Grignard reagent effectively reverses the polarity (umpolung) of the benzylic carbon, turning it from an electrophilic site into a potent nucleophile. In the second stage, this carbanion attacks the electrophilic carbon of carbon dioxide (typically from dry ice), followed by an acidic workup to protonate the resulting carboxylate.[9][10][11]

Trustworthiness Through Self-Validation : The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous conditions.[11][12] Any trace of water or other protic solvents will protonate and destroy the highly basic Grignard reagent, halting the reaction. This requirement serves as a self-validating control; the formation of the desired product is itself proof that the experimental setup was sufficiently dry. The initiation of the reaction is often indicated by a gentle reflux and a cloudy appearance of the solution.[11]

Caption: Mechanism of Grignard reagent carboxylation.

Pathway C: Willgerodt-Kindler Rearrangement

This powerful but more complex reaction transforms an aryl alkyl ketone into a carboxylic acid derivative with the same number of carbon atoms, effectively migrating the carbonyl function to the terminal position of the alkyl chain.

-

Core Precursor : 3,5-Dimethylacetophenone.

-

Reaction Principle : The Willgerodt-Kindler modification involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine.[13][14] This process forms a thioamide intermediate (N-(3,5-dimethylphenylacetyl)morpholine). This thioamide is then isolated and subjected to hydrolysis (acidic or basic) to yield the final 3,5-dimethylphenylacetic acid.[14]

Expertise & Mechanistic Insight : The reaction proceeds through a complex cascade. It begins with the formation of an enamine from the ketone and morpholine.[13] This enamine then reacts with sulfur. The key step is a series of rearrangements that move the functional group down the chain, culminating in the formation of the stable thioamide at the terminal position.[14] While the conditions can be harsh, this method is exceptionally useful for preparing terminally-functionalized arylalkanoic acids from readily available ketones.

Final Synthesis Step: Fischer-Speier Esterification

Regardless of the pathway chosen to synthesize the carboxylic acid intermediate, the final step to obtain this compound is typically a Fischer-Speier esterification.

-

Precursors : 3,5-Dimethylphenylacetic acid and ethanol.

-

Reaction Principle : This is a classic acid-catalyzed esterification. The carboxylic acid is heated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][15][16]

Causality and Equilibrium Control : The reaction is an equilibrium process. To drive it towards the formation of the ester product, Le Châtelier's principle is applied. This is achieved by using a large excess of one of the reactants, typically the alcohol (ethanol), which can also serve as the solvent.[16] Alternatively, the removal of water as it is formed can also shift the equilibrium to the right. The acid catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of ethanol.

Caption: Simplified mechanism of Fischer esterification.

Summary of Precursors and Methodologies

| Pathway | Core Precursor(s) | Key Reagents & Conditions | Intermediate | Final Product |

| A | 3,5-Dimethylbenzyl cyanide | 1. NaOH, H₂O, Heat2. HCl (aq) | 3,5-Dimethylphenylacetic Acid | This compound |

| B | 3,5-Dimethylbenzyl bromide | 1. Mg, Anhydrous Ether2. CO₂ (solid)3. HCl (aq) | 3,5-Dimethylphenylacetic Acid | This compound |

| C | 3,5-Dimethylacetophenone | 1. Sulfur, Morpholine, Heat2. H₂SO₄, H₂O, Heat | 3,5-Dimethylphenylacetic Acid | This compound |

Detailed Experimental Protocols

Protocol for Pathway A: Cyanide Hydrolysis and Esterification

Step 1: Synthesis of 3,5-Dimethylphenylacetic Acid

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylbenzyl cyanide (1 mole), sodium hydroxide (2.5 moles), and a 1:1 mixture of water and ethanol (sufficient to ensure stirring).

-

Heat the mixture to reflux and maintain for 6-8 hours, or until TLC indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid with vigorous stirring until the pH is ~1-2.

-

A white precipitate of 3,5-dimethylphenylacetic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Esterification

-

In a round-bottom flask, combine the dried 3,5-dimethylphenylacetic acid (1 mole) and an excess of absolute ethanol (5-10 moles).

-

Slowly add concentrated sulfuric acid (0.1 moles) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[17]

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[15][17]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude ester can be purified by vacuum distillation to yield pure this compound.[17]

Protocol for Pathway B: Grignard Reaction and Esterification

Step 1: Synthesis of 3,5-Dimethylphenylacetic Acid

-

Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.1 moles).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 3,5-dimethylbenzyl bromide (1 mole) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), a crystal of iodine or gentle warming may be used for initiation.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[12]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Carboxylation : Cool the flask to room temperature. In a separate large beaker, place a large excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with stirring.[11]

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Workup : Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the product.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,5-dimethylphenylacetic acid.

Step 2: Esterification

-

Follow the same esterification procedure as described in Protocol 5.1, Step 2.

Conclusion

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 3,5-dimethylphenylacetic acid. This guide has detailed three distinct and reliable methods for preparing this crucial intermediate, each starting from different commercially available precursors. The choice between nitrile hydrolysis, Grignard carboxylation, or the Willgerodt-Kindler reaction allows chemists to select a pathway that best fits their starting material availability, safety considerations, and equipment. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently produce this valuable synthetic building block.

References

-

(3,5-dimethylphenyl)acetic acid - ChemBK. (n.d.). Retrieved from [Link]

-

Adams, R., & Thal, A. F. (n.d.). Ethyl Phenylacetate. Organic Syntheses Procedure. Retrieved from [Link]

-

Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

-

Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN107445822A - A kind of method for preparing phenylacetic acid. (2017). Google Patents.

- Jackman, L. M., & Lange, B. C. (1981). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. Journal of the American Chemical Society.

-

Solved (1) Consider the synthesis of phenylacetic acid. (2013). Chegg.com. Retrieved from [Link]

- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. Acta Chemica Scandinavica.

- HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide. (2012). Google Patents.

- Kohlpaintner, C. W., & Beller, M. (1997). Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process.

- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. (2008). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. (2002). Google Patents.

- (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2009).

- Attaryan, O. S., et al. (2012). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid.

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri-St. Louis.

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. (2020). SciELO.

-

BENZYL CYANIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

- Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. (n.d.). DOI.

-

Synthesis of Ethyl 3-oxo-5-phenylpentanoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Benzyl cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

- CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate. (2011). Google Patents.

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

- Technical Support Center: Synthesis of 3,5-Dimethylbenzylmagnesium Bromide. (n.d.). Benchchem.

- Okano, T., et al. (1989). Carbonylation of benzyl chloride catalyzed by watersoluble palladium phosphine complex in a two-phase system.

- CN115925543A - Synthesis method of diethyl phenylethylmalonate. (2023). Google Patents.

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. (2009). Google Patents.

- A Process For Preparing α α Dimethyl Phenyl Acetic Acid. (n.d.). Quick Company.

-

3,5-Dimethylbenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylbenzyl cyanide | CymitQuimica [cymitquimica.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]

- 6. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 7. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]

- 10. Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com [chegg.com]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 15. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Ethyl 3,5-dimethylphenylacetate solubility data

An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dimethylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (C₁₂H₁₆O₂), a key consideration for its application in pharmaceutical and chemical research. The document delves into the fundamental physicochemical properties of the compound and the core thermodynamic principles governing its dissolution. While specific quantitative solubility data is not broadly published, this guide establishes a predictive framework for its behavior in various solvents based on the "like dissolves like" principle. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method, supported by a discussion of appropriate analytical techniques for quantification. The guide is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory professionals.

Introduction: The Significance of Solubility

This compound is an aromatic ester with potential applications in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients (APIs). Understanding the solubility of any compound is a critical first step in the drug development pipeline and chemical process design. Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, dictates a compound's bioavailability, informs formulation strategies, and is essential for designing purification techniques like crystallization.[1][2] This guide provides the foundational knowledge and practical steps required to characterize the solubility profile of this compound.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.

-

IUPAC Name: ethyl 2-(3,5-dimethylphenyl)acetate[3]

-

Structure: The molecule consists of a non-polar benzene ring substituted with two methyl groups and an ethyl acetate group. The ester functional group (-COO-) introduces some polarity, but the large hydrocarbon structure dominates the molecule's character.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem[3], Sigma-Aldrich[4] |

| Molecular Weight | 192.25 g/mol | PubChem[3], Sigma-Aldrich[4] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| InChIKey | ZGLFZLKBBSUQPS-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich[4] |

The Theoretical Bedrock of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) contributions.[2]

-

Enthalpy of Solution (ΔH_soln): This represents the net heat change during dissolution. It can be viewed as the sum of three steps:

-

Breaking Solute-Solute Bonds (Endothermic): Energy is required to overcome the lattice energy of the solid this compound.[6]

-

Breaking Solvent-Solvent Bonds (Endothermic): Energy is needed to create space within the solvent for the solute molecules.[6]

-

Forming Solute-Solvent Bonds (Exothermic): Energy is released when the solute molecules are solvated by the solvent.[6] The overall sign of ΔH depends on the balance of these energies.

-

-

Entropy of Solution (ΔS_soln): This reflects the change in randomness. Typically, dissolution leads to an increase in entropy (positive ΔS) as the ordered crystal lattice of the solute is dispersed throughout the solvent.[2][5]

This thermodynamic interplay is the basis for the guiding principle of "like dissolves like."[1][7][8] Polar solvents, which engage in strong dipole-dipole or hydrogen bonding, can effectively break down the lattice of polar solutes and form strong, energetically favorable solute-solvent interactions.[9] Non-polar solvents best dissolve non-polar solutes through weaker van der Waals forces.[8]

Predicted Solubility Profile of this compound

Given its predominantly non-polar structure (large aromatic hydrocarbon portion), this compound is predicted to have low solubility in polar solvents and high solubility in non-polar and moderately polar organic solvents.[10]

| Solvent | Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Very Low / Insoluble | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the large, non-polar aromatic ring.[8][9] |

| Methanol (CH₃OH) | Polar Protic | Low to Moderate | While more polar than the solute, it is less polar than water and may show some limited ability to dissolve the compound. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderate | The presence of an ethyl group makes ethanol slightly less polar than methanol, potentially improving its interaction with the non-polar parts of the solute.[11] |

| Hexane (C₆H₁₄) | Non-Polar | High | As a non-polar hydrocarbon, hexane will effectively solvate the non-polar dimethylphenyl group through London dispersion forces.[8] |

| Toluene (C₇H₈) | Non-Polar (Aromatic) | Very High | Toluene's aromatic ring can interact favorably with the aromatic ring of the solute ("like dissolves like").[8] |

| Ethyl Acetate (C₄H₈O₂) | Moderately Polar | Very High | The solvent and solute share a similar ester functional group, promoting strong solute-solvent interactions.[12][13] |

| Acetone (C₃H₆O) | Polar Aprotic | High | Acetone is a versatile solvent capable of dissolving many organic compounds. Its polarity is suitable for interacting with the ester group while accommodating the non-polar structure.[14] |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The most reliable way to determine solubility is through direct experimental measurement.[15] The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility.[16] It is designed to ensure that the solvent becomes fully saturated with the solute.

Causality in Protocol Design:

-

Excess Solute: Using an excess of the solid ensures that the equilibrium reached is indeed saturation.

-

Agitation & Time: Continuous agitation for 24-48 hours is crucial. This timeframe is typically sufficient to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium.[16] Shorter times might only yield an apparent or kinetic solubility value.[17]

-

Temperature Control: Solubility is temperature-dependent.[7] A constant temperature bath is non-negotiable for accurate and reproducible results.

-

Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved solid from the saturated solution before analysis.[15] Failure to do so will result in erroneously high solubility values.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method (see Section 6).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Measurement.

Analytical Techniques for Concentration Measurement

Once a saturated solution is obtained and filtered, its concentration must be accurately measured. The choice of technique depends on the compound's properties and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice.[18] A UV detector is suitable for this compound due to its aromatic ring, which absorbs UV light. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

Gravimetric Analysis: For solvents that are highly volatile, a known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container.[19] The mass of the remaining solid solute allows for a direct calculation of solubility. This method is simple but may be less precise than HPLC.[19]

Caption: The "Like Dissolves Like" Principle for this compound.

Conclusion

This guide has established that this compound, owing to its chemical structure, is expected to be highly soluble in non-polar and moderately polar organic solvents, with poor solubility in highly polar solvents like water. While predictive models provide a strong starting point, rigorous experimental determination is essential for accurate characterization. The detailed shake-flask protocol and discussion of analytical techniques provided herein offer a robust framework for scientists to generate reliable solubility data. This data is fundamental for advancing the use of this compound in pharmaceutical formulation, process chemistry, and other scientific applications.

References

- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 6, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?

- YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes.

- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.

- Wikipedia. (n.d.). Enthalpy change of solution.

- Khan Academy. (n.d.). Free energy of dissolution [Video].

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Unknown Source. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (n.d.). Ethyl (3,5-dimethylphenyl)

- ACS Publications. (2019, February 14).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Scribd. (n.d.). Solubility Measurement Techniques.

- CymitQuimica. (n.d.). CAS 100117-62-2: ethyl (3,5-dimethylphenyl)(oxo)

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- MicroChemicals. (n.d.). Solvents and solubilities.

- Myanmar Industrial Digest. (n.d.).

- National Center for Biotechnology Information. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. PubChem.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (3,5-dimethylphenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Khan Academy [khanacademy.org]

- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Solubility factors when choosing a solvent [labclinics.com]

- 10. CAS 100117-62-2: ethyl (3,5-dimethylphenyl)(oxo)acetate [cymitquimica.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. microchemicals.com [microchemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 19. pharmajournal.net [pharmajournal.net]

Introduction: The Molecular Identity of Ethyl 3,5-dimethylphenylacetate

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3,5-dimethylphenylacetate

This compound is an organic compound with the molecular formula C₁₂H₁₆O₂[1]. As an ester derivative of phenylacetic acid, it holds potential interest for researchers in fields ranging from medicinal chemistry to materials science, where precise molecular characterization is paramount. The structural elucidation and purity assessment of such molecules rely on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the core spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively define the molecular fingerprint of this compound. Understanding these spectral signatures is fundamental for its unambiguous identification, quality control in synthesis, and prediction of its chemical behavior.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is the most common method, providing a characteristic fragmentation pattern that serves as a structural fingerprint.

Expertise & Causality in MS Analysis

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is strategic for a volatile compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring the resulting spectrum is of the pure compound. The EI source bombards the molecule with high-energy electrons, creating a radical cation known as the molecular ion (M⁺˙). The energy imparted is sufficient to induce specific bond cleavages, and the stability of the resulting fragments dictates the observed spectrum. The most stable carbocations typically produce the most intense peaks.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the compound.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Detection: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragments.

Caption: Primary fragmentation of this compound in EI-MS.

Quantitative Mass Spectrometry Data

| m/z | Proposed Fragment Identity | Relative Intensity |

| 192 | [C₁₂H₁₆O₂]⁺˙ (Molecular Ion) | Moderate |

| 120 | [C₉H₁₂]⁺˙ | High |

| 119 | [C₉H₁₁]⁺ (3,5-Dimethylbenzyl cation) | 100% (Base Peak) |

Table based on data from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expertise & Causality in IR Analysis

The IR spectrum provides immediate, conclusive evidence for the presence of the key ester and aromatic functionalities. For esters, a characteristic "Rule of Three" pattern of intense peaks is often observed: a carbonyl (C=O) stretch and two carbon-oxygen (C-O) stretches.[2][3] The exact position of the C=O stretch is diagnostic; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ester.[3][4] The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a single drop of neat this compound liquid (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands confirming its structure.

Key Absorption Bands:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of C-H bonds on the aromatic ring.[4][5]

-

Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H bonds of the methyl (CH₃) and methylene (CH₂) groups.[5]

-

Ester C=O Stretch: A very strong, sharp absorption band is expected between 1715-1730 cm⁻¹ .[3] This frequency is slightly lower than that of a saturated ester (~1735 cm⁻¹) due to electronic effects from the phenyl ring, though it is not directly conjugated.[4]

-

Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.[4][5]

-

Ester C-O Stretches: Two strong bands are expected in the fingerprint region. The C-C-O stretch will appear around 1250-1310 cm⁻¹ , and the O-C-C stretch will be found around 1100-1130 cm⁻¹ .[3] These, along with the C=O stretch, confirm the ester group.

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3010-3100 | C-H Stretch | Aromatic Ring |

| 2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1715-1730 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1310 | C-O Stretch (Asymmetric) | Ester |

| 1100-1130 | C-O Stretch (Symmetric) | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and symmetry of the atoms.

Expertise & Causality in NMR Analysis

The chemical shift of a nucleus in NMR is determined by its electronic environment. Electronegative atoms, like the oxygens in the ester group, deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Aromatic ring currents also strongly influence the chemical shifts of attached protons, moving them significantly downfield compared to alkene protons.[6][7] The symmetry of the 3,5-disubstituted ring is a key feature that simplifies the spectrum, making the two methyl groups and the two ortho protons (positions 2 and 6) chemically equivalent. Spin-spin splitting patterns (multiplicity) in ¹H NMR arise from the influence of neighboring, non-equivalent protons and follow the n+1 rule, providing direct evidence of atomic connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a clear and unambiguous map of the proton environments in the molecule.

Caption: Labeled protons for ¹H NMR assignment correlation.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| a | -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H |

| b | -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | 2H |

| c | Ar-CH₂ -COO- | ~ 3.60 | Singlet (s) | 2H |

| d | Aromatic H (2,6) | ~ 6.90 | Singlet (s) | 2H |

| e | Aromatic H (4) | ~ 6.85 | Singlet (s) | 1H |

| f | Ar-CH₃ (3,5) | ~ 2.30 | Singlet (s) | 6H |

-

Ethyl Group (a, b): The classic ethyl pattern is observed: a triplet for the methyl protons (a) split by the two methylene protons (n=2, 2+1=3), and a quartet for the methylene protons (b) split by the three methyl protons (n=3, 3+1=4).[8] The methylene protons are shifted downfield due to the adjacent oxygen atom.

-

Benzylic Protons (c): These two protons are adjacent to the aromatic ring and the carbonyl group. They have no adjacent, non-equivalent protons, so they appear as a sharp singlet.

-

Aromatic Protons (d, e): Due to the symmetry of the 1,3,5-substitution pattern, the protons at positions 2 and 6 are equivalent and do not split each other. They also have no ortho or meta neighbors, resulting in a singlet. The proton at position 4 is similarly isolated and also appears as a singlet. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[9]

-

Ring Methyl Protons (f): The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and appear as a single, sharp singlet integrating to 6H.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom, confirming the molecular symmetry.

| Assignment | Predicted δ (ppm) |

| C =O | ~ 171.5 |

| Ar-C (1, ipso) | ~ 138.0 |

| Ar-C (3,5, ipso) | ~ 134.5 |

| Ar-C (2,6) | ~ 129.0 |

| Ar-C (4) | ~ 127.0 |

| -O-C H₂-CH₃ | ~ 61.0 |

| Ar-C H₂-COO- | ~ 41.5 |

| Ar-C H₃ (3,5) | ~ 21.3 |

| -O-CH₂-C H₃ | ~ 14.2 |

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears far downfield, typically above 170 ppm.[10]

-

Aromatic Carbons: The four unique aromatic carbons appear in the typical range of 120-150 ppm.[9] The ipso-carbons (those attached to substituents) are often broader and have distinct shifts.

-

Aliphatic Carbons: The chemical shifts of the four aliphatic carbons are distinct and align with standard values for similar structures.[10][11]

Conclusion

The comprehensive spectral analysis of this compound provides an unambiguous structural confirmation. Mass spectrometry establishes its molecular weight at 192 amu and reveals a dominant fragmentation pathway via the formation of a stable 3,5-dimethylbenzyl cation. Infrared spectroscopy confirms the presence of the essential ester and aromatic functional groups through their characteristic vibrational bands. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and high degree of symmetry within the molecule. Together, these techniques form a self-validating system of analysis, providing the robust characterization required by researchers, scientists, and drug development professionals.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

-

Chemistry Stack Exchange. (2012). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms? [Link]

-

University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). This compound [Vapor Phase IR]. [Link]

-

Human Metabolome Database. (n.d.). Ethyl phenylacetate ¹³C NMR Spectrum. [Link]

-

University of Colorado Boulder. (n.d.). Esters. An Introduction. [Link]

-

QuimicaOrganica.org. (n.d.). IR Spectrum: Esters. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information (NMR Data). [Link]

-

Study.com. (n.d.). Sketch the ¹H NMR spectrum of ethyl acetate. [Link]

Sources

- 1. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. comporgchem.com [comporgchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Navigating the Commercial Landscape of Ethyl 3,5-dimethylphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethylphenylacetate, a niche aromatic ester, presents a unique profile for researchers in fields ranging from fragrance and flavor science to pharmaceutical development. Its commercial availability, however, requires careful navigation due to a shifting supplier landscape. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of this compound, empowering researchers to make informed decisions for their procurement and application needs.

Commercial Availability: A Shifting Landscape

Historically, this compound was available through major chemical suppliers. However, it is crucial to note that Sigma-Aldrich (formerly AldrichCPR) has discontinued this product , a significant consideration for long-term research and development projects.

Currently, the availability of this compound is primarily through smaller, specialized chemical synthesis companies and research chemical suppliers. Researchers seeking to procure this compound should focus their search on vendors specializing in fine chemicals and custom synthesis.

Table 1: Potential Commercial Sources for this compound

| Supplier Category | Potential Availability | Notes |

| Major Chemical Suppliers | Limited to Discontinued | Check for remaining stock or alternative grades. |

| Research Chemical Suppliers | Likely Available | Inquire about purity, lead times, and available quantities. |

| Custom Synthesis Providers | Available upon Request | Ideal for specific purity requirements or larger quantities. |

It is imperative for researchers to conduct due diligence when sourcing this compound, including requesting certificates of analysis to verify identity and purity.

Synthesis of this compound: The Fischer-Speier Esterification Approach

The most direct and industrially relevant method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethylphenylacetic acid with ethanol, using an acid catalyst.[1][2][3][4][5] This reversible reaction is driven to completion by removing water as it is formed, often through azeotropic distillation.

Reaction Principle

The Fischer-Speier esterification involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester.

Caption: Fischer-Speier esterification of 3,5-dimethylphenylacetic acid.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethylphenylacetic acid

-

Anhydrous Ethanol (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 3,5-dimethylphenylacetic acid, a 3-5 fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight). Add toluene to fill the side arm of the Dean-Stark trap.

-

Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

-

Purification: The crude product can be further purified by vacuum distillation to obtain this compound of high purity.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product's identity and purity should be confirmed by the analytical methods detailed in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized or procured this compound.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [6] |

| Molecular Weight | 192.25 g/mol | [6] |

| CAS Number | 105337-18-6 | [6] |

| Appearance | Solid | |

| ¹H NMR | Predicted | |

| δ ~1.2 (t, 3H, -OCH₂CH ₃) | ||

| δ ~2.3 (s, 6H, Ar-CH ₃) | ||

| δ ~3.5 (s, 2H, Ar-CH ₂-) | ||

| δ ~4.1 (q, 2H, -OCH ₂CH₃) | ||

| δ ~6.8-6.9 (m, 3H, Ar-H ) | ||

| ¹³C NMR | Predicted | |

| δ ~14 (-OCH₂C H₃) | ||

| δ ~21 (Ar-C H₃) | ||

| δ ~41 (Ar-C H₂-) | ||

| δ ~61 (-OC H₂CH₃) | ||

| δ ~127, 129, 135, 138 (Ar-C ) | ||

| δ ~172 (C =O) | ||

| IR (Vapor Phase) | C=O stretch: ~1740 cm⁻¹ | [6][7] |

| C-O stretch: ~1150-1250 cm⁻¹ | [6][7] | |

| C-H (sp³) stretch: ~2850-3000 cm⁻¹ | [6][7] | |

| C-H (aromatic) stretch: ~3000-3100 cm⁻¹ | [6][7] | |

| Mass Spectrum (EI) | M⁺ at m/z 192 | [6] |

| Fragment at m/z 119 ([M-COOEt]⁺) | [6] |

Note: Predicted NMR data is based on standard chemical shift values and the structure of the molecule. Experimental data should be acquired for confirmation.

Caption: Molecular structure of this compound.

Applications and Future Outlook

Aromatic esters like this compound are valued for their characteristic fragrances and flavors. They often find applications in the following sectors:

-

Fragrance Industry: As a component in perfumes and cosmetics, contributing to floral and fruity scent profiles.

-

Flavor Industry: Used as a food additive to impart specific taste characteristics.

-

Pharmaceutical Research: As a starting material or intermediate in the synthesis of more complex molecules with potential biological activity.

The discontinuation of this compound by a major supplier may present challenges but also opportunities for custom synthesis providers and researchers developing novel synthetic routes. As research into new fragrances, flavors, and pharmaceuticals continues, the demand for unique aromatic esters like this compound is likely to persist.

Conclusion

While the commercial availability of this compound has seen a shift with its discontinuation from major suppliers, it remains accessible through specialized chemical vendors and custom synthesis. A thorough understanding of its synthesis via Fischer-Speier esterification and its analytical characterization provides researchers with the necessary tools to procure and utilize this compound effectively. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently integrate this compound into their research endeavors.

References

-

This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C12H16O2 | CID 7021465 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). (n.d.). Retrieved January 6, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved January 6, 2026, from [Link]

-

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0188454) - NP-MRD. (n.d.). Retrieved January 6, 2026, from [Link]

-

Spectra of ethyl acetate. (n.d.). Retrieved January 6, 2026, from [Link]

-

A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]

-

Fischer esterification reaction - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. This compound | C12H16O2 | CID 7021465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Ethyl 3,5-dimethylphenylacetate IUPAC name and synonyms

An In-depth Technical Guide to Ethyl 2-(3,5-dimethylphenyl)acetate

Nomenclature and Identification

Ethyl 2-(3,5-dimethylphenyl)acetate is an aromatic ester, a derivative of phenylacetic acid. Its chemical identity is defined by the following nomenclature and identifiers.

Synonyms

The compound is known by several other names in literature and commercial listings:

-

Ethyl 3,5-dimethylphenylacetate[1]

-

Benzeneacetic acid, 3,5-dimethyl-, ethyl ester[1]

-

3,5-Dimethylphenylacetic acid ethyl ester[1]

-

(3,5-dimethylphenyl)acetic acid ethyl ester[2]

-

MFCD00082645[1]

Chemical Structure

Figure 1: 2D Chemical Structure of Ethyl 2-(3,5-dimethylphenyl)acetate. Source: PubChem CID 7021465[1]

Physicochemical Properties

The physical and chemical properties of Ethyl 2-(3,5-dimethylphenyl)acetate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.004 g/cm³ | [2] |

| Boiling Point | 265.2 °C at 760 mmHg | [2] |

| Flash Point | 106.6 °C | [2] |

| Refractive Index | 1.502 | [2] |

| Vapor Pressure | 0.00928 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis and Manufacturing

The primary method for synthesizing Ethyl 2-(3,5-dimethylphenyl)acetate is through the esterification of its corresponding carboxylic acid, 3,5-dimethylphenylacetic acid, with ethanol. The most common and industrially relevant process is the Fischer-Speier esterification.

Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is an equilibrium process. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, in accordance with Le Châtelier's Principle.[4]

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[4][5]

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of Ethyl 2-(3,5-dimethylphenyl)acetate.

-

Reaction Setup : In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylphenylacetic acid (1.0 equivalent) and absolute ethanol (5-10 equivalents). The use of excess ethanol serves to drive the reaction equilibrium toward the product.

-

Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid mass) to the mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization : Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude ester can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Ethyl 2-(3,5-dimethylphenyl)acetate synthesis.

Applications and Research

While direct applications of Ethyl 2-(3,5-dimethylphenyl)acetate are not extensively documented, its chemical structure points to its primary role as a key intermediate in organic synthesis. Its precursor, 3,5-dimethylphenylacetic acid, is noted as an important intermediate for synthesizing drugs, pesticides, and fragrances.[6] Similarly, the closely related compound, ethyl (3,5-dimethylphenyl)(oxo)acetate, is highlighted as a versatile intermediate for producing pharmaceuticals and agrochemicals due to its enhanced reactivity.[7]

Therefore, Ethyl 2-(3,5-dimethylphenyl)acetate serves as a valuable building block for introducing the 3,5-dimethylphenylacetyl moiety into more complex molecules. Researchers in drug discovery and materials science can utilize this compound in multi-step synthetic pathways to develop novel compounds with specific biological or material properties. Its presence in chemical supplier catalogs, such as Sigma-Aldrich, indicates its availability for research and development purposes.[8]

Safety and Handling

Detailed safety data for Ethyl 2-(3,5-dimethylphenyl)acetate is limited. However, data from structurally similar compounds, such as Ethyl Phenylacetate, can provide guidance for handling.

-

General Hazards : Based on related compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2]

-

Precautionary Statements :

-

Storage : It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[9] Sigma-Aldrich lists the storage class as 11 - Combustible Solids.[8]

Disclaimer : This safety information is based on related compounds and should be used as a preliminary guide. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Spectral Data

For unambiguous identification and quality control, instrumental analysis is essential. The PubChem database indicates the availability of Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound.[1] Researchers should rely on techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the synthesized or purchased material.

Conclusion

Ethyl 2-(3,5-dimethylphenyl)acetate is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is readily achievable through standard organic chemistry protocols, most notably the Fischer esterification of 3,5-dimethylphenylacetic acid. While not an end-product itself, its significance lies in its role as a versatile chemical intermediate, providing a structural motif for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. Proper safety protocols, guided by data from analogous compounds and supplier-specific SDS, are essential for its handling in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7021465, this compound. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. Fischer Esterification. Retrieved from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. Fischer Esterification. Retrieved from [Link]

-

ChemBK. benzeneacetic acid, 3,5-dimethyl-. Retrieved from [Link]

Sources

- 1. SDS of Ethyl (3,5-Dimethylphenyl)(Oxo)Acetate, Safety Data Sheets, CAS 100117-62-2 - chemBlink [chemblink.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. chembk.com [chembk.com]

- 7. CAS 100117-62-2: ethyl (3,5-dimethylphenyl)(oxo)acetate [cymitquimica.com]

- 8. Ethyl (3,5-dimethylphenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.ie [fishersci.ie]

A-Z Guide to Theoretical Yield Calculations: The Case of Ethyl 3,5-dimethylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise synthesis of novel chemical entities is the cornerstone of modern drug discovery and development. A fundamental aspect of this process is the ability to accurately predict the maximum possible amount of a product that can be formed from a given set of reactants. This is known as the theoretical yield. This in-depth technical guide provides a comprehensive walkthrough of the principles and practical steps involved in calculating the theoretical yield for the synthesis of Ethyl 3,5-dimethylphenylacetate, a valuable intermediate in pharmaceutical research. By delving into the underlying stoichiometry, the concept of limiting reagents, and the practical considerations that influence actual yields, this guide equips researchers with the essential knowledge to optimize their synthetic strategies and evaluate the efficiency of their chemical reactions.

Introduction: The Significance of Theoretical Yield in Synthetic Chemistry

In the realm of pharmaceutical and chemical research, the synthesis of a target molecule is a meticulously planned and executed process. The theoretical yield represents the maximum mass of product that can be generated from the complete conversion of the limiting reactant in a chemical reaction, assuming 100% efficiency.[1] Understanding and calculating the theoretical yield is not merely an academic exercise; it serves several critical functions in a research and development setting:

-

Reaction Efficiency Assessment: By comparing the actual yield (the amount of product experimentally obtained) to the theoretical yield, scientists can calculate the percent yield, a key metric for evaluating the efficiency and success of a particular synthetic route.

-

Process Optimization: A significant discrepancy between the actual and theoretical yields can indicate the presence of side reactions, incomplete reactions, or losses during purification. This information is invaluable for optimizing reaction conditions to maximize product formation.

-

Economic and Resource Management: In drug development, where starting materials can be expensive and rare, accurate theoretical yield calculations are essential for planning experiments, managing resources, and projecting the cost-effectiveness of a synthetic pathway.

This guide will use the synthesis of this compound as a practical example to illustrate the principles of theoretical yield calculation. This ester is a key building block in the synthesis of various biologically active compounds, making its efficient production a relevant concern for medicinal chemists.

The Synthetic Pathway: Fischer-Speier Esterification